[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
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Overview
Description
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound featuring a furan ring structure with iodine and amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate acylating agent to form the intermediate compound. This intermediate is further reacted with 5-iodofuran-2-ylprop-2-enoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can lead to the formation of furan-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its furan ring structure is particularly useful in the design of enzyme inhibitors and activators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and iodine substituents can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4-Methoxyphenethylamine: An organic compound used in the synthesis of various pharmaceuticals.
2-Methyltetrahydrofuran: A solvent used in organic synthesis.
Uniqueness
Compared to these similar compounds, [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is unique due to its combination of a furan ring with iodine and amino substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO5/c15-12-5-3-10(21-12)4-6-14(18)20-9-13(17)16-8-11-2-1-7-19-11/h1-7H,8-9H2,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFKXFBFSQYEZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C=CC2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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